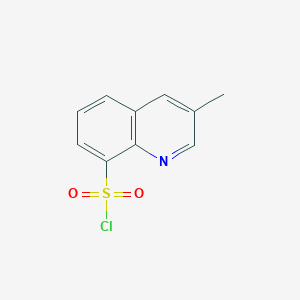

3-methylquinoline-8-sulfonyl Chloride

説明

特性

IUPAC Name |

3-methylquinoline-8-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-7-5-8-3-2-4-9(15(11,13)14)10(8)12-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMAYGDQKTWICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)S(=O)(=O)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393787 | |

| Record name | 3-methylquinoline-8-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74863-82-4 | |

| Record name | 3-Methyl-8-quinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74863-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylquinoline-8-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-8-quinolinesulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6J3GW33J6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-methylquinoline-8-sulfonyl chloride CAS number

An In-depth Technical Guide to 3-Methylquinoline-8-Sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methylquinoline-8-sulfonyl chloride (CAS No. 74863-82-4), a critical intermediate in pharmaceutical synthesis. The document elucidates the compound's physicochemical properties, explores detailed synthesis methodologies with a focus on chemical logic and safety, and details its primary applications, most notably as a key building block for the anticoagulant drug Argatroban. This guide is intended to serve as a practical resource for researchers and process chemists, offering field-proven insights into its handling, reactivity, and role in drug development.

Introduction: The Significance of a Versatile Heterocyclic Intermediate

The quinoline scaffold, a bicyclic heterocycle composed of fused benzene and pyridine rings, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and versatile substitution patterns have made it a privileged structure in a vast array of therapeutic agents, agrochemicals, and materials.[1] Within this important class of compounds, 3-methylquinoline-8-sulfonyl chloride emerges as an intermediate of significant industrial value.

Its structure is characterized by two key features: the methyl group at the 3-position, which modulates lipophilicity and electronic properties, and the highly reactive sulfonyl chloride moiety at the 8-position.[1] This sulfonyl chloride group is a potent electrophile, primed for nucleophilic attack, most commonly to form stable sulfonamide linkages—a common and vital functional group in many pharmaceutical compounds.[1] The primary utility of this molecule, and the focus of this guide, is its role as a pivotal intermediate in the multi-step synthesis of Argatroban, a potent direct thrombin inhibitor.[2][3]

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are prerequisites for its successful application in any synthetic workflow. 3-Methylquinoline-8-sulfonyl chloride is typically a white to pale brown solid and is sensitive to moisture.[4][5]

| Property | Value | Source(s) |

| CAS Number | 74863-82-4 | [4][6][7][8] |

| Molecular Formula | C₁₀H₈ClNO₂S | [4][6][8] |

| Molecular Weight | 241.69 g/mol | [5][6][8] |

| Appearance | White to Pale Brown Solid | [4][5] |

| Melting Point | 158-159 °C | [4][9] |

| Boiling Point | 371.5 ± 27.0 °C (Predicted) | [4][9] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C, Moisture Sensitive | [4][10] |

| InChIKey | XCMAYGDQKTWICK-UHFFFAOYSA-N | [4][8] |

Synthesis Methodologies: A Tale of Two Routes

The synthesis of 3-methylquinoline-8-sulfonyl chloride can be approached via several routes. Historically, direct chlorosulfonation of 3-methylquinoline was common. However, newer methods have been developed to improve yield, purity, and industrial scalability while minimizing hazardous byproducts.

Route 1: Direct Chlorosulfonation of 3-Methylquinoline

This is a classical and straightforward approach involving the electrophilic substitution of 3-methylquinoline with chlorosulfonic acid.

Caption: Workflow for direct chlorosulfonation of 3-methylquinoline.

While direct, this method often suffers from low yields (one procedure reports 18%) and the formation of isomers, particularly the 5-sulfonyl chloride derivative, which complicates purification.[3][4] The highly corrosive nature of chlorosulfonic acid and the vigorous quenching step also present significant handling challenges.[4]

Route 2: Modern Two-Step Synthesis from 2-Aminobenzenesulfonic Acid

To overcome the limitations of direct chlorosulfonation, a more elegant and efficient process has been developed, as outlined in patent literature.[11] This method builds the quinoline ring system with the sulfonic acid group already in place, ensuring perfect regioselectivity.

Caption: High-yield, two-step synthesis pathway.

This approach offers significant advantages:

-

High Regioselectivity: It avoids the formation of isomers, leading to a much purer product.[11]

-

Improved Yield: Reported yields are significantly higher, around 74%.[12]

-

Enhanced Safety: It avoids the use of large quantities of fuming chlorosulfonic acid and thionyl chloride in the primary step, instead using the solid, more easily handled triphosgene as the chlorinating agent.[11]

Detailed Experimental Protocol (Route 2)

The following protocol is a synthesized representation based on the high-yield methodology described in patent CN110872252A.[11][12]

Step 1: Synthesis of 3-Methylquinoline-8-sulfonic acid

-

System Setup: A reaction vessel is charged with a eutectic solvent (e.g., a 1:2 molar ratio of choline chloride and ZnCl₂).

-

Initial Reaction: Propionaldehyde and paraformaldehyde are added to the solvent and reacted at a constant temperature of 40°C for approximately 5 hours.

-

Causality: This step pre-forms the carbon backbone required for the cyclization reaction.

-

-

Cyclization: 2-Aminobenzenesulfonic acid and catalysts (e.g., a mixture of FeCl₃ and SnCl₂) are added. The mixture is then heated to 80°C for 7 hours.

-

Causality: This is a variation of the Doebner-von Miller reaction, where the aniline derivative cyclizes with the α,β-unsaturated aldehyde formed in situ from propionaldehyde and formaldehyde to build the quinoline ring system. The sulfonic acid group directs the cyclization and remains at the 8-position.

-

-

Cooling: The reaction mixture is cooled to 25°C, yielding a solution containing the intermediate, 3-methylquinoline-8-sulfonic acid.

Step 2: Chlorination to 3-Methylquinoline-8-sulfonyl chloride

-

Chlorinating Agent Addition: A solution of bis(trichloromethyl) carbonate (triphosgene) in toluene is added to the cooled reaction mixture from Step 1.

-

Causality: Triphosgene serves as a solid, safer source of phosgene, which is the active species that will convert the sulfonic acid to the sulfonyl chloride.

-

-

Base Addition: The mixture is cooled in an ice bath, and an organic base such as triethylamine is added dropwise. The reaction is held at this temperature for 1 hour.

-

Causality: The triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the chlorination to completion. Dropwise addition is critical to control the exothermic reaction.

-

-

Warming: The reaction is allowed to warm to 40°C and is stirred for an additional 2 hours to ensure the reaction is complete.

-

Work-up and Isolation: The vessel is cooled, and cold water is added to quench the reaction. The toluene layer is separated, washed with water, and concentrated under reduced pressure.

-

Purification: The resulting crude product is recrystallized from toluene to yield off-white crystals of 3-methylquinoline-8-sulfonyl chloride with a purity often exceeding 99%.[12]

Key Applications in Drug Development

The principal application of 3-methylquinoline-8-sulfonyl chloride is as a key starting material for the synthesis of Argatroban .[1] Argatroban is a small-molecule direct thrombin inhibitor, used clinically as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT).

The synthesis involves the reaction of the sulfonyl chloride with a complex piperidine carboxylic acid derivative. The electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic nitrogen of the piperidine ring, forming a highly stable sulfonamide bond.

Caption: Role in the synthesis of the anticoagulant Argatroban.

This reaction highlights the compound's value: it serves as a robust linker that connects the quinoline portion of the final drug to the rest of the pharmacophore. The resulting sulfonamide is metabolically stable and correctly orients the functional groups for optimal binding to the active site of the thrombin enzyme.

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound requires careful handling to ensure laboratory safety and maintain its integrity.

-

Hazards: It is classified as corrosive and can cause severe skin burns and serious eye damage.[8][10] Contact with eyes is particularly dangerous.[7]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with side shields or a face shield.

-

Moisture Sensitivity: The sulfonyl chloride moiety is readily hydrolyzed by water to the corresponding sulfonic acid. This will deactivate the compound for its intended use and release corrosive HCl gas. Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture. Recommended storage is under an inert atmosphere at 2-8°C.[4][10]

Conclusion

3-Methylquinoline-8-sulfonyl chloride is more than just a chemical intermediate; it is an enabling tool for the construction of complex, life-saving pharmaceuticals. Its synthesis has evolved from lower-yielding classical methods to highly efficient, regioselective, and scalable industrial processes. For the drug development professional, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in creating novel therapeutics built upon the versatile quinoline scaffold.

References

-

3-Methyl-8-quinolinesulfonyl Chloride | CAS 74863-82-4. Chemical-Suppliers.com. [Link]

- CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride.

-

3-methylquinoline-8-sulfonyl Chloride | C10H8ClNO2S | CID 3574807. PubChem. [Link]

-

CAS No : 74863-82-4 | Product Name : 3-Methyl-8-quinolinesulfonyl Chloride. Pharmaffiliates. [Link]

-

Exploring Applications of Quinoline Derivatives in Chemical Synthesis. Acme Synthetic Chemicals. [Link]

- CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride.

- CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides.

-

3-methylquinoline-3-sulfonyl chloride. ChemBK. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 3. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]

- 4. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CAS 74863-82-4 | 3-methylquinoline-8-sulfonyl chloride - Synblock [synblock.com]

- 7. 3-Methyl-8-quinolinesulfonyl Chloride | CAS 74863-82-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. 3-methylquinoline-8-sulfonyl Chloride | C10H8ClNO2S | CID 3574807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [sigmaaldrich.com]

- 11. CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 12. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Structure Elucidation of 3-methylquinoline-8-sulfonyl chloride

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 3-methylquinoline-8-sulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a narrative built on the principles of scientific integrity, causality in experimental design, and the seamless integration of modern analytical techniques.

Introduction: The Importance of Unambiguous Structure Determination

In the realm of pharmaceutical development and fine chemical synthesis, the precise structural characterization of molecules is paramount. 3-Methylquinoline-8-sulfonyl chloride is a key intermediate in the synthesis of various compounds, and its purity and structural integrity directly impact the outcome of subsequent reactions and the quality of the final product.[1][2] This guide will walk through a systematic and self-validating workflow to unequivocally confirm its molecular structure.

Part 1: Foundational Analysis - Synthesis and Preliminary Characterization

The journey of structure elucidation begins with the synthesis of the target compound. A common and effective method for preparing 3-methylquinoline-8-sulfonyl chloride involves the reaction of 3-methylquinoline with chlorosulfonic acid.[3][4]

-

Reaction Setup: In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid to 0°C.

-

Addition of Reactant: Slowly add 3-methylquinoline to the cooled chlorosulfonic acid with continuous stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 100°C.

-

Workup: Cool the reaction mixture and carefully quench it with ice. The solid product that precipitates is then filtered, washed with cold water, and dried.

-

Purification: Recrystallization from a suitable solvent, such as toluene, yields the purified 3-methylquinoline-8-sulfonyl chloride.[3]

A successful synthesis should yield an off-white to pale brown solid.[4][5] The melting point of the purified compound is expected to be in the range of 158-159°C.[4][5]

Part 2: Spectroscopic Verification - A Multi-faceted Approach

With a purified sample in hand, the next phase involves a suite of spectroscopic techniques to probe the molecular architecture. This multi-pronged approach ensures a self-validating system where data from one technique corroborates the findings of another.

Mass spectrometry provides the molecular weight of the compound, a critical first piece of the structural puzzle. For 3-methylquinoline-8-sulfonyl chloride (C₁₀H₈ClNO₂S), the expected molecular weight is approximately 241.69 g/mol .[6]

High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues. The presence of a quinoline ring can be confirmed by characteristic fragmentation patterns.[7][8] The loss of the SO₂Cl group is an anticipated fragmentation pathway.

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[9] For 3-methylquinoline-8-sulfonyl chloride, the IR spectrum will be dominated by the characteristic vibrations of the sulfonyl chloride and the aromatic quinoline ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| SO₂ | Asymmetric Stretching | 1370–1335[10] |

| SO₂ | Symmetric Stretching | 1195–1168[10] |

| S-Cl | Stretching | 700-600 |

| C=N (Quinoline) | Stretching | ~1600 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-H (Aromatic) | Bending (out-of-plane) | 900-675 |

Table 1: Predicted IR Absorption Bands for 3-methylquinoline-8-sulfonyl chloride.

The presence of strong absorption bands in the 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ regions is a strong indicator of the sulfonyl chloride group.[9]

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.[11][12] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of the proton (¹H) and carbon (¹³C) signals of 3-methylquinoline-8-sulfonyl chloride.[13][14]

2.3.1 ¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum will provide information about the number of different types of protons and their neighboring protons. For 3-methylquinoline-8-sulfonyl chloride, we expect to see signals corresponding to the aromatic protons of the quinoline ring and the protons of the methyl group. The deshielding effect of the sulfonyl chloride group will cause the protons on the same ring to shift downfield.

2.3.2 ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms will be influenced by their hybridization and the electronegativity of attached groups. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

2.3.3 2D NMR Spectroscopy: Unraveling the Connectivity

When ¹H NMR spectra are complex due to overlapping signals, 2D NMR techniques are invaluable.[14][15]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[13][14] This allows for the tracing of proton-proton connectivities within the spin systems of the quinoline ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[13][16] This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds.[14][16] This is crucial for piecing together the different fragments of the molecule and confirming the position of the methyl and sulfonyl chloride substituents on the quinoline ring. For instance, a correlation between the methyl protons and a quinoline ring carbon would confirm the position of the methyl group.

Part 3: Integrated Data Analysis and Structure Confirmation

The final and most critical step is the integration of all spectroscopic data to build a cohesive and unambiguous structural assignment.

Caption: A streamlined workflow for the structure elucidation of 3-methylquinoline-8-sulfonyl chloride.

The following diagram illustrates the expected key long-range correlations in the HMBC spectrum that would definitively confirm the structure.

Caption: Expected HMBC correlations for structural confirmation.

By systematically acquiring and interpreting data from this suite of analytical techniques, a self-validating and unequivocal structural elucidation of 3-methylquinoline-8-sulfonyl chloride can be achieved. This rigorous approach is fundamental to ensuring the quality and reliability of this important chemical intermediate in research and development.

References

- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.

- Slideshare. (n.d.). use of nmr in structure ellucidation.

- Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.

- ChemicalBook. (n.d.). 3-Methyl-8-quinolinesulphonyl chloride synthesis.

- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.

- PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.

- Google Patents. (n.d.). CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride.

- PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

- ChemicalBook. (n.d.). 3-Methyl-8-quinolinesulphonyl chloride.

- BenchChem. (n.d.). Interpreting Complex NMR Spectra of Substituted Quinolines.

- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- BenchChem. (n.d.). A Comparative Guide to the FT-IR Spectrum of 2,3-Difluorobenzene-1-sulfonyl Chloride.

- PubChem. (n.d.). 3-methylquinoline-8-sulfonyl Chloride.

- Google Patents. (n.d.). CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides.

- ResearchGate. (n.d.). Proton-carbon interactions obtained experimentally in HSQC and HMBC spectra.

- Google Patents. (n.d.). CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride.

- Chemical-Suppliers. (n.d.). 3-Methyl-8-quinolinesulfonyl Chloride.

Sources

- 1. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]

- 2. CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 3. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]

- 5. 3-Methyl-8-quinolinesulfonyl Chloride | CAS 74863-82-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 3-methylquinoline-8-sulfonyl Chloride | C10H8ClNO2S | CID 3574807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chempap.org [chempap.org]

- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. benchchem.com [benchchem.com]

- 11. use of nmr in structure ellucidation | PDF [slideshare.net]

- 12. emerypharma.com [emerypharma.com]

- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-Methylquinoline-8-Sulfonyl Chloride: Properties, Synthesis, and Applications

Introduction

In the landscape of pharmaceutical development and organic synthesis, the strategic use of highly functionalized intermediates is paramount. Quinoline derivatives, in particular, represent a "privileged structure" in medicinal chemistry, offering a rigid, aromatic framework capable of engaging with biological targets.[1] Among these, 3-methylquinoline-8-sulfonyl chloride (CAS No. 74863-82-4) emerges as a pivotal building block.[1] Its significance is most notably demonstrated as a key intermediate in the synthesis of Argatroban, a potent direct thrombin inhibitor.[2][3]

This technical guide provides an in-depth examination of the physical and chemical properties of 3-methylquinoline-8-sulfonyl chloride. We will delve into its structural characteristics, reactivity profile, established synthetic methodologies, and critical safety and handling protocols. This document is intended for researchers, synthetic chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent.

Chemical Identity and Structure

3-Methylquinoline-8-sulfonyl chloride is an organic compound featuring a quinoline core substituted with a methyl group at the 3-position and a sulfonyl chloride functional group at the 8-position.[4] This specific arrangement of functional groups dictates its chemical behavior and utility.

-

IUPAC Name: 3-methylquinoline-8-sulfonyl chloride[5]

-

Synonyms: 8-Chlorosulfonyl-3-methylquinoline, 3-methyl-8-quinolinesulfonyl chloride[4][6][7]

Structural Identifiers:

Physicochemical Properties

The physical state and solubility of 3-methylquinoline-8-sulfonyl chloride are critical for its handling, reaction setup, and purification. The compound is typically an off-white to pale brown solid.[6][7][9]

| Property | Value | Source(s) |

| Physical Form | Solid, Crystalline | [3][6][9][10] |

| Color | Off-White to Pale Brown | [6][7][9] |

| Melting Point | 158-159 °C | [6][7][11] |

| Boiling Point | 371.5 ± 27.0 °C (Predicted) | [6][11] |

| Density | 1.424 ± 0.06 g/cm³ (Predicted) | [6][11] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate; Very slightly soluble in Methanol. | [6][7][11] |

Chemical Properties and Reactivity

The chemical utility of 3-methylquinoline-8-sulfonyl chloride is dominated by the reactivity of the sulfonyl chloride (-SO₂Cl) group. This functional group is a potent electrophile, making it highly susceptible to nucleophilic attack.

-

Nucleophilic Substitution: The primary reaction pathway involves the substitution of the chloride by a wide range of nucleophiles. This is the cornerstone of its application in drug synthesis, where it reacts with primary or secondary amines to form stable sulfonamide linkages.[1][4] This reactivity is fundamental to its role in synthesizing Argatroban.[1]

-

Moisture Sensitivity: As is characteristic of sulfonyl chlorides, the compound is moisture-sensitive.[6][11][12] It will readily hydrolyze in the presence of water to form the corresponding 3-methylquinoline-8-sulfonic acid. This necessitates handling and storage under inert, anhydrous conditions to maintain its integrity.[12][13]

-

Incompatibilities: The compound should be kept away from strong bases and strong oxidizing agents, as these can promote vigorous or hazardous reactions.[13]

The diagram below illustrates the fundamental reactivity of 3-methylquinoline-8-sulfonyl chloride with a generic amine nucleophile.

Caption: Reaction of 3-methylquinoline-8-sulfonyl chloride with an amine.

Synthesis Methodologies

Several synthetic routes to 3-methylquinoline-8-sulfonyl chloride have been developed, aiming for high purity and yield, which are critical for pharmaceutical applications.[2][14]

Method 1: Chlorosulfonation of 3-Methylquinoline

The most common laboratory and industrial synthesis involves the direct chlorosulfonation of 3-methylquinoline.[2][6] This electrophilic aromatic substitution reaction is aggressive and requires careful control of reaction conditions.

The overall workflow for this synthesis is depicted below.

Caption: Workflow for synthesizing 3-methylquinoline-8-sulfonyl chloride.

Detailed Experimental Protocol: (Based on procedures described in the literature[6])

-

Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere, cool chlorosulfonic acid (approx. 3.75 equivalents) to 0°C using an ice bath.

-

Addition of Substrate: Slowly add 3-methylquinoline (1 equivalent) to the cooled chlorosulfonic acid, maintaining the temperature at 0°C.

-

Sulfonation: Remove the ice bath and heat the reaction mixture to 100°C. Stir overnight.

-

Chlorination: Cool the mixture to room temperature and add thionyl chloride (approx. 1.25 equivalents). Heat the mixture to 70°C for 1 hour.

-

Quenching: Cool the reaction mixture to 0°C and carefully quench by pouring it onto ice. Caution: This step is highly exothermic and reactive.

-

Extraction: Dilute the quenched mixture with water and extract the product into dichloromethane.

-

Workup: Wash the organic phase with water, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by grinding or recrystallizing from a solvent mixture such as dichloromethane/ether or toluene to afford the final product as a brown or off-white solid.[6][15]

Method 2: Acyl Chlorination of Sulfonic Acid

An alternative high-yield method involves a two-step process starting from 2-aminobenzenesulfonic acid.[14]

-

Cyclization: 2-aminobenzenesulfonic acid undergoes a catalytic cyclization with propionaldehyde and paraformaldehyde to generate 3-methylquinoline-8-sulfonic acid.[14]

-

Chlorination: The resulting sulfonic acid is then treated with a chlorinating agent, such as bis(trichloromethyl) carbonate, in the presence of an organic base to yield the final 3-methylquinoline-8-sulfonyl chloride.[14][15] This method can offer higher purity and prevent the formation of isomers.[2][14]

Spectroscopic Characterization

Structural confirmation of 3-methylquinoline-8-sulfonyl chloride is typically achieved through standard spectroscopic techniques.

-

¹H-NMR: The proton NMR spectrum provides characteristic signals for the quinoline ring protons and the methyl group. A reported spectrum shows the following key shifts:

-

¹H-NMR (300 MHz, DMSO-d6): δ 9.17-9.29 (m, 2H), 8.32-8.38 (m, 2H), 7.96 (dd, 1H, J = 7Hz), and 2.51 (t, 3H, J = 2Hz).[6]

-

-

Other Techniques: Full characterization would also involve ¹³C-NMR, Infrared (IR) spectroscopy (to identify S=O stretches), and Mass Spectrometry (MS) to confirm the molecular weight.[16][17]

Safety, Handling, and Storage

Due to its reactivity and hazardous nature, strict safety protocols must be followed when working with 3-methylquinoline-8-sulfonyl chloride.

-

Hazard Classification: The compound is classified as corrosive and can cause severe skin burns and serious eye damage.[5][13][18] GHS hazard statements include H314 (Causes severe skin burns and eye damage) and H318 (Causes serious eye damage).[5][13][19]

-

Handling Precautions:

-

Storage Conditions:

Applications in Drug Discovery and Development

The primary application of 3-methylquinoline-8-sulfonyl chloride is as a crucial intermediate in organic and pharmaceutical chemistry.[1][6][9][15]

-

Synthesis of Argatroban: Its most well-documented use is in the synthesis of Argatroban (CAS 74863-84-6), a synthetic direct thrombin inhibitor used as an anticoagulant.[1][2][3] The sulfonyl chloride group is reacted with an amine on the piperidine core of the drug molecule to form a key sulfonamide bond, demonstrating the practical importance of this reagent's reactivity.[1]

-

General Organic Synthesis: Beyond Argatroban, it serves as a valuable reagent for introducing the 3-methylquinoline-8-sulfonyl moiety into various molecules.[4] The resulting sulfonamides are a common structural motif in medicinal chemistry, valued for their chemical stability and ability to act as hydrogen bond acceptors/donors.

Conclusion

3-Methylquinoline-8-sulfonyl chloride is a highly reactive and valuable chemical intermediate with well-defined physical and chemical properties. Its utility, particularly in the synthesis of the anticoagulant Argatroban, underscores its importance in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and stringent handling requirements is essential for its safe and effective use in a research and development setting. The methodologies and data presented in this guide provide a solid foundation for scientists working with this versatile compound.

References

-

3-Methyl-8-quinolinesulfonyl Chloride | CAS 74863-82-4. Chemical-Suppliers.com. [Link]

-

3-methylquinoline-8-sulfonyl Chloride | C10H8ClNO2S | CID 3574807. PubChem, National Center for Biotechnology Information. [Link]

- CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride.

-

3-methylquinoline-3-sulfonyl chloride. ChemBK. [Link]

- CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides.

- CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride.

-

CAS No : 74863-82-4 | Product Name : 3-Methyl-8-quinolinesulfonyl Chloride. Pharmaffiliates. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]

- 3. sincerechemical.com [sincerechemical.com]

- 4. CAS 74863-82-4: 3-Methyl-8-quinolinesulfonyl chloride [cymitquimica.com]

- 5. 3-methylquinoline-8-sulfonyl Chloride | C10H8ClNO2S | CID 3574807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]

- 7. 3-Methyl-8-quinolinesulfonyl Chloride | CAS 74863-82-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [sigmaaldrich.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 11. 3-methylquinoline-3-sulfonyl chloride [chembk.com]

- 12. fishersci.com [fishersci.com]

- 13. biosynth.com [biosynth.com]

- 14. CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 15. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 16. 74863-82-4|3-Methyl-8-quinolinesulphonyl chloride|BLD Pharm [bldpharm.com]

- 17. CAS 74863-82-4 | 3-methylquinoline-8-sulfonyl chloride - Synblock [synblock.com]

- 18. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [sigmaaldrich.com]

- 19. 3-Methyl-8-quinolinesulfonyl chloride | 74863-82-4 | FM25759 [biosynth.com]

- 20. aksci.com [aksci.com]

An In-Depth Technical Guide to the Synthesis of 3-Methylquinoline-8-sulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-methylquinoline-8-sulfonyl chloride, a critical intermediate in the pharmaceutical industry, notably in the synthesis of the anticoagulant Argatroban.[1] This document explores the prevalent synthetic strategies, delving into the mechanistic underpinnings and process optimization considerations. Detailed experimental protocols, comparative data, and visual representations of the reaction pathways are presented to equip researchers, scientists, and drug development professionals with a thorough understanding of this essential chemical transformation.

Introduction: The Significance of 3-Methylquinoline-8-sulfonyl Chloride

3-Methylquinoline-8-sulfonyl chloride (CAS No. 74863-82-4) is a heterocyclic compound of significant interest in medicinal chemistry.[2][3] Its molecular structure, featuring a quinoline core functionalized with a methyl group at the 3-position and a sulfonyl chloride group at the 8-position, makes it a versatile building block for the synthesis of complex organic molecules.[4] The paramount application of this intermediate lies in its role as a key precursor to Argatroban, a potent direct thrombin inhibitor used for the prophylaxis and treatment of thrombosis.[1] The purity and yield of 3-methylquinoline-8-sulfonyl chloride directly impact the efficiency and cost-effectiveness of Argatroban production, underscoring the importance of robust and optimized synthetic routes.[1]

Historically, the synthesis of this compound has been fraught with challenges, including the formation of isomers (notably 3-methylquinoline-5-sulfonyl chloride), the use of harsh reagents, and difficulties in achieving high purity, which is a critical requirement for pharmaceutical applications.[1] This guide will dissect the evolution of synthetic methodologies, from classical approaches to more refined, contemporary strategies that address these historical limitations.

Primary Synthetic Pathways

Two principal retrosynthetic disconnections dominate the synthesis of 3-methylquinoline-8-sulfonyl chloride. The first, and more traditional, approach involves the initial synthesis of the 3-methylquinoline core, followed by a sulfonation and chlorination sequence. The second, more recent, strategy builds the quinoline ring from a pre-functionalized aniline derivative, thereby ensuring the correct regiochemistry of the sulfonyl group from the outset.

Pathway A: Synthesis via 3-Methylquinoline Intermediate

This pathway commences with the synthesis of 3-methylquinoline, which is then subjected to sulfonation and subsequent chlorination to yield the target molecule.

The construction of the 3-methylquinoline scaffold can be achieved through several classic named reactions, most notably the Skraup and Doebner-von Miller reactions.[5][6][7]

-

Skraup Synthesis: This method involves the reaction of an aromatic amine (aniline) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[6][7] The glycerol dehydrates in the acidic medium to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.[6] While a cornerstone of quinoline synthesis, the Skraup reaction is often characterized by its violent nature and the use of harsh conditions.[7][8]

-

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst.[5][9] To generate 3-methylquinoline, crotonaldehyde (an α,β-unsaturated aldehyde) can be used. This method often provides better control and yields compared to the Skraup synthesis.[10]

A more contemporary approach involves the reaction of aniline with propionic acid to form N-phenylpropanamide, which is then cyclized to 2-chloro-3-methylquinoline. Subsequent reduction of the chloro-derivative yields 3-methylquinoline.[11]

Once 3-methylquinoline is obtained, the next critical step is the introduction of the sulfonyl chloride group at the 8-position. This is typically a two-step process: sulfonation followed by chlorination, although one-pot variations exist.

-

Direct Chlorosulfonation: A common method involves the direct reaction of 3-methylquinoline with chlorosulfonic acid.[2][12] This powerful reagent can both sulfonate the ring and convert the resulting sulfonic acid to the sulfonyl chloride. However, this reaction often requires high temperatures (e.g., 140°C), which can lead to the formation of undesired isomers and byproducts, complicating purification and reducing the overall yield.[1] The reaction is highly exothermic and requires careful temperature control, typically starting at 0°C and gradually increasing.[2]

-

Two-Step Sulfonation and Chlorination: To mitigate the issues associated with direct chlorosulfonation, a two-step approach is often preferred.

-

Sulfonation: 3-methylquinoline is first reacted with a sulfonating agent, such as fuming sulfuric acid or chlorosulfonic acid under controlled conditions, to produce 3-methylquinoline-8-sulfonic acid.

-

Chlorination: The isolated sulfonic acid is then converted to the sulfonyl chloride using a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃).[12][13] This two-step process generally offers better control over the reaction and can lead to a purer product.[12]

-

The use of a sulfonation auxiliary agent, such as sodium sulfate or ammonium sulfate, has been shown to improve the transformation efficiency of 3-methylquinoline to the desired sulfonic acid and sulfonyl chloride mixture.[12]

Pathway B: Synthesis from a Pre-functionalized Aniline Derivative

To circumvent the regioselectivity issues inherent in the sulfonation of 3-methylquinoline, an alternative strategy starts with an aniline derivative that already contains the sulfonic acid group at the desired position.

A patented method describes the synthesis starting from 2-aminobenzenesulfonic acid.[1] This starting material undergoes a catalytic cyclization with propionaldehyde and paraformaldehyde in a eutectic solvent to directly form 3-methylquinoline-8-sulfonic acid.[1] This elegant approach ensures that the sulfonyl group is exclusively at the 8-position, thus eliminating the formation of isomers.

The subsequent conversion of the sulfonic acid to the sulfonyl chloride is then achieved. A notable improvement in this step is the use of bis(trichloromethyl) carbonate (triphosgene) as a chlorinating agent in the presence of an organic base like triethylamine.[1][14] This method is advantageous as it avoids the use of sulfur- or phosphorus-containing chlorinating agents, which can generate corrosive and environmentally harmful byproducts.[1]

Experimental Protocols

Pathway A: Detailed Protocol for Chlorosulfonation of 3-Methylquinoline

Materials:

-

3-Methylquinoline (C₁₀H₉N, MW: 143.19 g/mol )[15]

-

Chlorosulfonic acid (ClSO₃H, MW: 116.52 g/mol )

-

Thionyl chloride (SOCl₂, MW: 118.97 g/mol )

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Toluene

-

In a reaction vessel equipped with a stirrer and a dropping funnel, cool chlorosulfonic acid (9 mL, 135 mmol) to 0°C using an ice bath.

-

Slowly add 3-methylquinoline (5.2 g, 36 mmol) to the cooled chlorosulfonic acid with continuous stirring, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 100°C overnight.

-

Cool the mixture to room temperature and add thionyl chloride (3.3 mL, 45 mmol).

-

Heat the reaction mixture to 70°C for 1 hour.

-

Cool the mixture to 0°C and carefully quench the reaction by pouring it onto crushed ice. Caution: This step is highly exothermic.

-

Dilute the mixture with 100 mL of water and extract with dichloromethane (100 mL).

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from toluene to yield off-white crystals of 3-methylquinoline-8-sulfonyl chloride.[14]

Pathway B: Detailed Protocol from 2-Aminobenzenesulfonic Acid

Step 1: Synthesis of 3-Methylquinoline-8-sulfonic acid [1] Materials:

-

2-Aminobenzenesulfonic acid

-

Propionaldehyde

-

Paraformaldehyde

-

Eutectic solvent (e.g., choline chloride/urea)

-

Catalyst (e.g., AlCl₃, SnCl₂, FeCl₃)

Procedure:

-

Combine 2-aminobenzenesulfonic acid, propionaldehyde, paraformaldehyde, and the catalyst in the eutectic solvent.

-

Heat the mixture to facilitate the catalytic cyclization reaction.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).

-

Upon completion, work up the reaction mixture to isolate the 3-methylquinoline-8-sulfonic acid.

Step 2: Conversion to 3-Methylquinoline-8-sulfonyl chloride [1][14] Materials:

-

3-Methylquinoline-8-sulfonic acid

-

Bis(trichloromethyl) carbonate (triphosgene)

-

Triethylamine

-

Toluene

-

Ice-water

Procedure:

-

Dissolve 3-methylquinoline-8-sulfonic acid in toluene.

-

Cool the solution to 25°C and add a solution of bis(trichloromethyl) carbonate (0.35 mol equivalent) in toluene.

-

Under ice-water cooling, add triethylamine (0.5 mol equivalent) dropwise.

-

Stir the reaction for 1 hour at this temperature.

-

Slowly warm the reaction mixture to 40°C and maintain for 2 hours.

-

Cool the reaction and add cold water.

-

Separate the toluene layer, wash with water, and concentrate to obtain the crude product.

-

Recrystallize from toluene to obtain off-white crystals of 3-methylquinoline-8-sulfonyl chloride. A yield of 74% with a purity of 99.41% by liquid chromatography has been reported for this procedure.[14]

Data Presentation and Comparison

| Parameter | Pathway A (Direct Chlorosulfonation) | Pathway B (from 2-Aminobenzenesulfonic Acid) | Reference |

| Starting Material | 3-Methylquinoline | 2-Aminobenzenesulfonic acid | [1][2] |

| Key Reagents | Chlorosulfonic acid, Thionyl chloride | Propionaldehyde, Paraformaldehyde, Bis(trichloromethyl) carbonate, Triethylamine | [1][2][14] |

| Reaction Conditions | High temperature (up to 140°C) | Moderate temperatures (up to 40°C for chlorination) | [1] |

| Reported Yield | 18% (lab scale) | 74% | [2][14] |

| Reported Purity | Not specified, often requires extensive purification | 99.41% (by LC) | [14] |

| Key Advantages | Fewer steps if starting from 3-methylquinoline | High regioselectivity, high purity, milder conditions, avoids corrosive byproducts | [1] |

| Key Disadvantages | Isomer formation, harsh conditions, low yield | Requires synthesis of the sulfonic acid intermediate (if not commercially available) | [1] |

Visualization of Synthetic Pathways

Pathway A: Synthesis from 3-Methylquinoline

Caption: Pathway A: Synthesis via 3-Methylquinoline intermediate.

Pathway B: Synthesis from 2-Aminobenzenesulfonic Acid

Caption: Pathway B: Regioselective synthesis from a pre-functionalized aniline.

Conclusion and Future Perspectives

The synthesis of 3-methylquinoline-8-sulfonyl chloride has evolved from challenging, low-yielding procedures to highly efficient and regioselective methods. While the traditional pathway starting from 3-methylquinoline remains a viable option, it is often hampered by issues of isomer separation and the use of harsh reagents. The more modern approach, which constructs the quinoline ring from 2-aminobenzenesulfonic acid, offers significant advantages in terms of yield, purity, and process safety. This latter pathway is particularly well-suited for industrial-scale production where high purity is paramount.

Future research in this area may focus on the development of even more environmentally benign and cost-effective catalytic systems for the cyclization step in Pathway B. Additionally, continuous flow chemistry presents an opportunity to further enhance the safety and efficiency of these transformations, particularly those involving highly reactive intermediates or exothermic reactions. As the demand for anticoagulants like Argatroban continues, the optimization of the synthesis of this key intermediate will remain an area of active interest for the pharmaceutical and chemical industries.

References

- Beijing Chengyu Chemical Co., Ltd.;Song Ye CN110872252, 2020, A.

- CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride - Google P

-

3-methylquinoline | C10H9N | CID 11926 - PubChem. [Link]

-

Key Properties and Applications of 3-Methylquinoline (CAS 612-58-8) for Chemical Synthesis. [Link]

- CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride - Google P

- CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google P

-

Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C. [Link]

-

Doebner–Miller reaction - Wikipedia. [Link]

-

Skraup's Synthesis - Vive Chemistry - WordPress.com. [Link]

-

Skraup reaction - Wikipedia. [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. [Link]

-

Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. [Link]

-

Doebner-Miller Reaction - SynArchive. [Link]

Sources

- 1. CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 2. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synarchive.com [synarchive.com]

- 10. m.youtube.com [m.youtube.com]

- 11. CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 12. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]

- 13. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]

- 14. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 15. 3-メチルキノリン 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 3-Methylquinoline-8-Sulfonyl Chloride: Starting Materials and Strategic Execution

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of 3-Methylquinoline-8-Sulfonyl Chloride in Pharmaceutical Synthesis

3-Methylquinoline-8-sulfonyl chloride is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the direct thrombin inhibitor Argatroban.[1] The purity and efficient production of this key building block are paramount, directly impacting the quality and cost-effectiveness of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the primary synthetic strategies for 3-methylquinoline-8-sulfonyl chloride, with a deep dive into the selection of starting materials, the rationale behind process choices, and detailed experimental protocols.

Two principal synthetic paradigms have emerged for the preparation of 3-methylquinoline-8-sulfonyl chloride, each with distinct advantages and considerations. The first is a convergent approach that begins with the pre-formed 3-methylquinoline core, which is subsequently functionalized. The second, a more linear and regioselective strategy, constructs the sulfonated quinoline ring system from acyclic precursors.

Part I: The Convergent Strategy: Synthesis via Chlorosulfonation of 3-Methylquinoline

This classical approach hinges on the direct chlorosulfonation of 3-methylquinoline. While conceptually straightforward, the success of this route is intimately tied to the efficient and cost-effective synthesis of the 3-methylquinoline starting material itself.

Sourcing and Synthesis of 3-Methylquinoline

3-Methylquinoline is a commercially available substituted quinoline.[2][3] For laboratory-scale synthesis or process development, several robust methods for its preparation are well-established in the chemical literature.

A cornerstone of quinoline synthesis, the Doebner-von Miller reaction provides a reliable route to 3-methylquinoline.[4][5][6] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[4][5] In the context of 3-methylquinoline synthesis, aniline is reacted with crotonaldehyde.

The reaction mechanism is complex and thought to proceed through a series of conjugate additions, cyclizations, and subsequent oxidation to furnish the aromatic quinoline core.[5] The choice of acid catalyst is critical, with options including sulfuric acid, hydrochloric acid, or Lewis acids like tin tetrachloride.[5]

Experimental Protocol: Synthesis of 3-Methylquinoline via Doebner-von Miller Reaction

-

Materials: Aniline, crotonaldehyde, concentrated hydrochloric acid, nitrobenzene (as oxidizing agent).

-

Procedure:

-

To a stirred solution of aniline in concentrated hydrochloric acid, cooled in an ice bath, slowly add crotonaldehyde.

-

Add nitrobenzene to the mixture.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, make the solution alkaline with a sodium hydroxide solution.

-

Perform a steam distillation to isolate the crude 3-methylquinoline.

-

Purify the product by fractional distillation under reduced pressure.

-

A related and historically significant method is the Skraup synthesis, which utilizes glycerol, an oxidizing agent (such as nitrobenzene or arsenic acid), and sulfuric acid to react with an aniline.[7][8] The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a reaction analogous to the Doebner-von Miller pathway.[9] While effective, the Skraup reaction is notoriously exothermic and requires careful temperature control.[7]

An alternative, multi-step synthesis of 3-methylquinoline begins with the acylation of aniline with propionic acid to form N-phenylpropanamide.[10] This amide is then subjected to a cyclization reaction, often using a Vilsmeier-Haack type reagent, to generate a 2-chloro-3-methylquinoline intermediate. Subsequent reduction of the chloro-substituent yields 3-methylquinoline.[10]

Chlorosulfonation of 3-Methylquinoline

With 3-methylquinoline in hand, the final step in this convergent route is the introduction of the sulfonyl chloride group at the C-8 position. This is typically achieved through electrophilic aromatic substitution using chlorosulfonic acid.[11][12][13]

The regioselectivity of this reaction is a critical consideration. The sulfonation of quinolines is directed by the electronic nature of the heterocyclic ring. Under strongly acidic conditions, the quinoline nitrogen is protonated, directing electrophilic attack to the benzene ring, primarily at the 5- and 8-positions. Careful control of reaction conditions, such as temperature, can favor the formation of the desired 8-sulfonyl isomer.[1]

Experimental Protocol: Synthesis of 3-Methylquinoline-8-sulfonyl chloride from 3-Methylquinoline

-

Materials: 3-Methylquinoline, chlorosulfonic acid, thionyl chloride.[12][13]

-

Procedure:

-

Cool chlorosulfonic acid in an ice bath.

-

Slowly and carefully add 3-methylquinoline to the cooled chlorosulfonic acid with stirring.[12]

-

After the addition is complete, remove the ice bath and heat the mixture, for example, to 100°C, and stir overnight.[12]

-

Cool the reaction mixture to room temperature and add thionyl chloride.[12]

-

Heat the mixture, for instance, to 70°C for 1-2 hours.[12][13]

-

Carefully quench the reaction by pouring the mixture onto crushed ice.[12]

-

The solid precipitate is collected by filtration, washed with cold water, and dried to afford the crude product.

-

Recrystallization from a suitable solvent, such as toluene, can be performed to obtain a product of high purity.[11]

-

Data Summary: Comparison of 3-Methylquinoline Synthesis Routes

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Doebner-von Miller | Aniline, Crotonaldehyde | Acid catalyst (e.g., HCl), Oxidizing agent (e.g., Nitrobenzene) | Well-established, one-pot reaction | Can produce byproducts, requires careful workup |

| Skraup Synthesis | Aniline, Glycerol | Sulfuric acid, Oxidizing agent (e.g., Nitrobenzene) | Uses readily available starting materials | Highly exothermic, can be difficult to control |

| From Aniline/Propionic Acid | Aniline, Propionic Acid | Cyclizing agent (e.g., Vilsmeier reagent), Reducing agent | Good control over substitution | Multi-step process |

Part II: The Linear Strategy: Building the Ring from 2-Aminobenzenesulfonic Acid

A more recent and highly efficient approach to 3-methylquinoline-8-sulfonyl chloride circumvents the challenges of isomer separation associated with the direct sulfonation of 3-methylquinoline.[1] This strategy employs 2-aminobenzenesulfonic acid as the starting material, thereby pre-installing the sulfonic acid group at the desired position.

Catalytic Cyclization to form 3-Methylquinoline-8-sulfonic acid

This key step involves a catalytic cyclization of 2-aminobenzenesulfonic acid with propionaldehyde and paraformaldehyde in a eutectic solvent.[1] This reaction constructs the 3-methyl-substituted pyridine ring onto the pre-existing sulfonated benzene ring. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), tin(II) chloride (SnCl₂), or iron(III) chloride (FeCl₃), is crucial for promoting the cyclization.[1]

This method offers the significant advantage of high regioselectivity, as the position of the sulfonyl group is fixed from the outset, thus preventing the formation of the 5-sulfonyl isomer.[1]

Chlorination of 3-Methylquinoline-8-sulfonic acid

The final step in this linear synthesis is the conversion of the sulfonic acid intermediate to the corresponding sulfonyl chloride. While traditional chlorinating agents like thionyl chloride or phosphorus oxychloride can be used, a notable improvement involves the use of bis(trichloromethyl) carbonate (also known as triphosgene) in the presence of an organic base like triethylamine.[1][11] This method is often milder and can lead to higher purity products with fewer corrosive byproducts.[1]

Experimental Protocol: Synthesis of 3-Methylquinoline-8-sulfonyl chloride from 2-Aminobenzenesulfonic Acid

-

Materials: 2-Aminobenzenesulfonic acid, propionaldehyde, paraformaldehyde, Lewis acid catalyst (e.g., AlCl₃), eutectic solvent, bis(trichloromethyl) carbonate, triethylamine, toluene.[1]

-

Procedure:

-

Step 1: Synthesis of 3-Methylquinoline-8-sulfonic acid

-

Combine 2-aminobenzenesulfonic acid, propionaldehyde, paraformaldehyde, and the Lewis acid catalyst in a suitable eutectic solvent.

-

Heat the mixture to facilitate the cyclization reaction.

-

Upon completion, isolate the 3-methylquinoline-8-sulfonic acid intermediate.

-

-

Step 2: Synthesis of 3-Methylquinoline-8-sulfonyl chloride

-

Suspend the 3-methylquinoline-8-sulfonic acid in toluene.

-

Add a solution of bis(trichloromethyl) carbonate in toluene.[11]

-

Under ice-water cooling, add triethylamine dropwise.[11]

-

Allow the reaction to warm and stir for a few hours.[11]

-

Quench the reaction with cold water, separate the organic layer, wash, and concentrate to obtain the crude product.[11]

-

Recrystallize from toluene to yield high-purity 3-methylquinoline-8-sulfonyl chloride.[11]

-

-

Visualization of Synthetic Workflows

Caption: Synthetic strategies for 3-methylquinoline-8-sulfonyl chloride.

Conclusion: Strategic Selection of Starting Materials

The choice of starting materials for the synthesis of 3-methylquinoline-8-sulfonyl chloride is a critical decision that influences the overall efficiency, cost, and purity of the final product.

-

The convergent approach , starting from 3-methylquinoline, is a viable option, particularly if a high-quality source of the quinoline is readily available. However, this route necessitates careful control of the chlorosulfonation step to minimize the formation of isomeric impurities.

-

The linear strategy , commencing with 2-aminobenzenesulfonic acid, offers a more elegant and regioselective solution.[1] By pre-installing the sulfonate group, this method effectively mitigates the risk of isomer formation, leading to a higher purity product. This pathway is particularly advantageous for large-scale production where product purity and process robustness are paramount.

For drug development professionals and researchers, a thorough evaluation of these synthetic routes, considering factors such as raw material availability, process safety, scalability, and desired product quality, is essential for the successful and efficient synthesis of 3-methylquinoline-8-sulfonyl chloride.

References

- Sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides via copper-catalyzed C-H bonds activation - PubMed. (2013, March 15).

- 3-Methyl-8-quinolinesulphonyl chloride synthesis - ChemicalBook.

- CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride - Google Patents.

- Visible-light-induced deoxygenative C2-sulfonylation of quinoline N-oxides with sulfinic acids - Green Chemistry (RSC Publishing).

- An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - MDPI. (2024, June 16).

- 3-Methylquinoline | 612-58-8 - ChemicalBook. (2025, July 4).

- Sulfonylation of Quinoline N-Oxides with Aryl Sulfonyl Chlorides via Copper-Catalyzed C–H Bonds Activation | Organic Letters - ACS Publications.

- of sulfonylation of quinoline amides | Download Scientific Diagram - ResearchGate.

- 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 - ChemicalBook. (2025, July 24).

- 3-Methylquinoline-4-carboxylic Acid|Research Compound - Benchchem.

- 3-Methylquinoline 99 612-58-8 - Sigma-Aldrich.

- Doebner-Miller Reaction.

- CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride - Google Patents.

- CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents.

- Doebner–Miller reaction - Wikipedia.

- SYNTHESIS OF 3-METHYL ISOQUINOLINES This paper is concerned with a study of the limitations and usefulness of a novel method dev - Sciencemadness.org.

- Doebner-Miller Reaction - SynArchive.

- Technical Support Center: Synthesis of 3-Methylthio-quinoline - Benchchem.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.

- Skraup reaction - Wikipedia.

- Synthesis of derivatives of quinoline. - SciSpace.

- Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016, July 29).

- THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.

- Reaction mechanism of the Skraup quinoline synthesis. - ResearchGate.

- US4617395A - Preparation of quinolines - Google Patents.

- Synthesis of quinolines - Organic Chemistry Portal.

- 3-Methylquinoline 99 612-58-8 - Sigma-Aldrich.

- 3-methylquinoline-8-sulfonyl Chloride | C10H8ClNO2S | CID 3574807 - PubChem.

- ) Synthesis of Quinoline and derivatives1).

- 3-Methylquinoline-8-sulfonyl chloride - Lab-Chemicals.Com.

Sources

- 1. CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 2. 3-Methylquinoline | 612-58-8 [chemicalbook.com]

- 3. 3-甲基喹啉 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. Doebner-Miller Reaction [drugfuture.com]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. iipseries.org [iipseries.org]

- 10. CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 11. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 12. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]

- 13. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilicity and Reactivity of 3-Methylquinoline-8-Sulfonyl Chloride

This guide provides a comprehensive technical overview of 3-methylquinoline-8-sulfonyl chloride, a pivotal intermediate in modern organic and pharmaceutical chemistry. We will delve into the molecular characteristics that define its electrophilicity, explore its synthesis and reactivity, and contextualize its application in the synthesis of high-value compounds such as the anticoagulant Argatroban. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this versatile reagent.

Introduction: The Quinoline Scaffold and the Significance of the Sulfonyl Chloride Moiety

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] When functionalized with a sulfonyl chloride group at the 8-position and a methyl group at the 3-position, the resulting molecule, 3-methylquinoline-8-sulfonyl chloride (CAS 74863-82-4), becomes a highly valuable and reactive intermediate.[1][2]

Its utility stems directly from the pronounced electrophilicity of the sulfur atom within the sulfonyl chloride group. This reactive site is primed for nucleophilic attack, enabling the facile formation of stable sulfonamide linkages—a common and critical bond in many pharmaceutical compounds.[1][3] Understanding the factors that govern this electrophilicity is paramount to optimizing its use in complex synthetic pathways.

Molecular Structure and Physicochemical Properties

The reactivity of 3-methylquinoline-8-sulfonyl chloride is a direct consequence of its molecular architecture. The key functional groups—the quinoline ring, the 3-methyl group, and the 8-sulfonyl chloride—each contribute to the molecule's electronic properties and overall behavior.

-

The Sulfonyl Chloride Group (-SO₂Cl): This is the primary reactive center. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom. These atoms strongly withdraw electron density, rendering the sulfur atom electron-deficient and thus highly electrophilic.

-

The Quinoline Ring: This aromatic system further influences the electronic environment of the sulfonyl chloride group.

-

The 3-Methyl Group (-CH₃): This group can subtly affect the electronic properties and lipophilicity of the molecule.[1]

The interplay of these components dictates the compound's reactivity profile, making it a selective and efficient reagent for sulfonylation reactions.

Table 1: Physicochemical Properties of 3-Methylquinoline-8-sulfonyl Chloride

| Property | Value |

| CAS Number | 74863-82-4[2][4][5] |

| Molecular Formula | C₁₀H₈ClNO₂S[2][4][5][6] |

| Molecular Weight | 241.69 g/mol [2][4][5][6] |

| Appearance | Off-white to pale brown solid[2][7] |

| Melting Point | 158-162 °C[2][8][9] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate; Very slightly soluble in Methanol[2] |

| SMILES | CC1=CC2=C(C(=CC=C2)S(=O)(=O)Cl)N=C1[4][6] |

| InChIKey | XCMAYGDQKTWICK-UHFFFAOYSA-N[2][4] |

Synthesis of 3-Methylquinoline-8-sulfonyl Chloride: A Validated Protocol

The reliable synthesis of high-purity 3-methylquinoline-8-sulfonyl chloride is critical for its application in pharmaceutical manufacturing. Several synthetic routes have been developed, with a common and effective method involving the direct chlorosulfonation of 3-methylquinoline.[2][9][10] An alternative, high-yield process begins with 2-aminobenzenesulfonic acid, which avoids the generation of isomers and is suitable for large-scale production.[8]

Below is a detailed protocol based on a patented method that ensures high purity and yield, which is crucial for meeting the quality requirements of pharmaceutical production.[8]

Experimental Protocol: Two-Step Synthesis from 2-Aminobenzenesulfonic Acid

This protocol describes a robust method for preparing 3-methylquinoline-8-sulfonyl chloride, designed to prevent isomer formation and ensure high purity.[8]

Step 1: Synthesis of 3-Methylquinoline-8-sulfonic Acid

-

Catalyst & Solvent Preparation: Prepare a eutectic solvent by mixing choline chloride and zinc chloride (molar ratio 1:2).

-

Initial Reaction: To 500g of the eutectic solvent, add propionaldehyde (69.6g, 1.2mol) and paraformaldehyde (36g, 1.2mol). Maintain the reaction at a constant temperature of 40°C for 5 hours.

-

Cyclization: Add 2-aminobenzenesulfonic acid (173g, 1.0mol) and SnCl₂ (18.9g, 0.1mol) to the mixture. Heat the reaction to 85°C and maintain for 6 hours to facilitate catalytic cyclization.

-

Cooling: After the reaction is complete, cool the mixture to 25°C. The product of this step is 3-methylquinoline-8-sulfonic acid in the reaction mixture.

Step 2: Acyl Chlorination to 3-Methylquinoline-8-sulfonyl Chloride

-

Chlorinating Agent: Add a solution of bis(trichloromethyl) carbonate (103.8g, 0.35mol) in toluene (500mL) to the cooled reaction mixture from Step 1.

-

Base Addition: Under ice-water bath conditions (0-5°C), slowly add triethylamine (50.5g, 0.5mol) dropwise to the reaction flask. Continue stirring for 1 hour.

-

Reaction Progression: Slowly warm the reaction mixture to 40°C and maintain for 2 hours to complete the acyl chlorination.

-

Work-up and Isolation: Cool the mixture and add 500mL of cold water. Separate the toluene layer, wash it with water, and concentrate it under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from toluene to yield off-white crystals of 3-methylquinoline-8-sulfonyl chloride.

Expected Outcome: This method typically produces a high yield (around 74%) of the target compound with a purity exceeding 99%, as determined by liquid chromatography.[8][11]

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of 3-methylquinoline-8-sulfonyl chloride.

Electrophilicity and Nucleophilic Substitution Reactions

The core of 3-methylquinoline-8-sulfonyl chloride's chemical utility lies in its reaction with nucleophiles. The electron-deficient sulfur atom is an excellent electrophile, readily undergoing nucleophilic substitution. In these reactions, a nucleophile (Nu⁻) attacks the sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group.

This reactivity is harnessed to create a variety of sulfur-containing functional groups, most notably sulfonamides, through reaction with primary or secondary amines.

General Reaction Mechanism: R-SO₂Cl + H₂N-R' → R-SO₂-NH-R' + HCl

The reaction is typically carried out in the presence of a base (like triethylamine, as seen in the synthesis protocol) to neutralize the HCl byproduct. The high reactivity of the sulfonyl chloride group makes these reactions efficient and high-yielding.[3]

Diagram 2: General Mechanism of Nucleophilic Attack

Caption: Nucleophilic attack on the sulfonyl chloride group.

Field-Proven Application: Intermediate in Argatroban Synthesis

A prime example of the industrial importance of 3-methylquinoline-8-sulfonyl chloride is its role as a key intermediate in the synthesis of Argatroban.[1] Argatroban is a direct thrombin inhibitor used as an anticoagulant. The synthesis involves the reaction of the sulfonyl chloride with a piperidine derivative to form the crucial sulfonamide bond that is central to the final drug's structure and activity. This application perfectly illustrates how the predictable and robust electrophilicity of 3-methylquinoline-8-sulfonyl chloride is leveraged in multi-step, high-stakes pharmaceutical manufacturing.

Safety and Handling

As with all sulfonyl chlorides, 3-methylquinoline-8-sulfonyl chloride must be handled with care.

-

Moisture Sensitivity: It is sensitive to moisture and will react with water, potentially releasing corrosive hydrogen chloride gas.[3] It should be stored under an inert atmosphere (e.g., nitrogen or argon).[2][6]

-

Corrosivity: The compound and its reaction byproducts can be corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

-

Hazard Statements: It is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H314 (causes severe skin burns and eye damage).[2][12]

Conclusion

3-Methylquinoline-8-sulfonyl chloride is a powerful and versatile chemical intermediate whose value is defined by the pronounced electrophilicity of its sulfonyl chloride group. This inherent reactivity, governed by the strong electron-withdrawing effects of the oxygen and chlorine atoms, allows for the efficient and selective formation of sulfonamide bonds. Through robust and scalable synthetic protocols, this compound is produced in high purity, enabling its critical role in the pharmaceutical industry, most notably in the synthesis of the anticoagulant Argatroban. A thorough understanding of its electrophilic nature is essential for any scientist seeking to leverage the power of quinoline chemistry for innovation in drug discovery and beyond.

References

- CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride.

-

Exploring Applications of Quinoline Derivatives in Chemical Synthesis. Acme Bioscience. [Link]

- CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride.

- CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides.

-

3-methylquinoline-8-sulfonyl Chloride | C10H8ClNO2S | CID 3574807. PubChem. [Link]

-

CAS No : 74863-82-4 | Product Name : 3-Methyl-8-quinolinesulfonyl Chloride. Pharmaffiliates. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]

- 3. CAS 74863-82-4: 3-Methyl-8-quinolinesulfonyl chloride [cymitquimica.com]

- 4. 3-methylquinoline-8-sulfonyl Chloride | C10H8ClNO2S | CID 3574807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 74863-82-4 | 3-methylquinoline-8-sulfonyl chloride - Synblock [synblock.com]

- 6. 3-Methyl-8-quinolinesulfonyl chloride | 74863-82-4 | FM25759 [biosynth.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 9. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]

- 10. CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 11. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 12. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [sigmaaldrich.com]

Executive Summary: The Criticality of Anhydrous Conditions for 3-Methylquinoline-8-sulfonyl Chloride

An in-depth technical guide on the moisture sensitivity of 3-methylquinoline-8-sulfonyl chloride for researchers, scientists, and drug development professionals.